molecular formula C11H11NS B14363673 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole CAS No. 95334-56-8

1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole

Cat. No.: B14363673
CAS No.: 95334-56-8
M. Wt: 189.28 g/mol
InChI Key: MSCFILUEVWYOOL-UHFFFAOYSA-N
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Description

1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a thiophene-2-yl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Thiophene Group: The thiophene-2-yl ethenyl group can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

95334-56-8

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

1-methyl-2-(2-thiophen-2-ylethenyl)pyrrole

InChI

InChI=1S/C11H11NS/c1-12-8-2-4-10(12)6-7-11-5-3-9-13-11/h2-9H,1H3

InChI Key

MSCFILUEVWYOOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=CC2=CC=CS2

Origin of Product

United States

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